![molecular formula C9H11N3S B2565972 5-Isopropylthieno[2,3-d]pyrimidin-4-amine CAS No. 2174001-78-4](/img/structure/B2565972.png)

5-Isopropylthieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

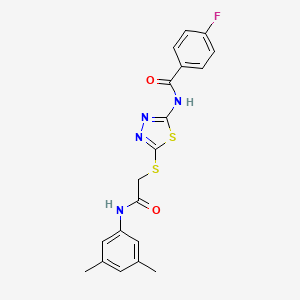

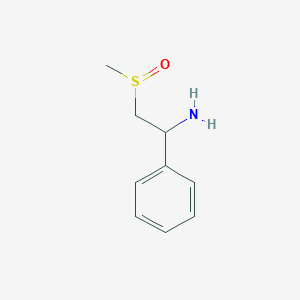

5-Isopropylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C9H11N3S and a molecular weight of 193.27 . It is also known by its IUPAC name, 5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally similar to this compound, has been reported in the literature . The process involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-d]pyrimidin-4-amine core with an isopropyl group attached at the 5-position . The InChI code for this compound is 1S/C9H11N3S/c1-5(2)6-3-13-9-7(6)8(10)11-4-12-9/h3-5H,1-2H3,(H2,10,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds such as pyrimido[4,5-d]pyrimidines have been studied . These studies involve reactions with various amines, leading to a range of derivatives .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s safety information includes GHS07 pictograms and the signal word "Warning" .Scientific Research Applications

Antiproliferative Activities

Research has demonstrated the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and their evaluation for antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. These compounds have shown structural, concentration, and time-dependent activation, indicating their potential as antiproliferative agents, particularly through inducing apoptotic cell death in cancer cell lines (Atapour-Mashhad et al., 2017).

Kinase Inhibition

A novel series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines was synthesized, showing inhibitory potency against protein kinases such as CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A, and CLK1. Specifically, certain compounds within this series were identified to specifically inhibit CK1δ/ε and CLK1, demonstrating their potential as multitarget Ser/Thr kinases inhibitors (Loidreau et al., 2015).

Synthesis Methodologies

Studies have developed practical strategies for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, demonstrating the versatility and efficiency of these methods. Such methodologies highlight the potential for synthesizing a wide range of compounds for further pharmacological testing and application (Xiang et al., 2011).

Corrosion Inhibition

Pyrimidine derivatives have also been evaluated for their role in corrosion inhibition, particularly against the corrosion of mild steel in acidic mediums. These studies utilize electrochemical techniques to understand the inhibitive action and adsorption behavior of such compounds, indicating their potential application in protecting metals from corrosion (Yadav et al., 2015).

Future Directions

The future directions for 5-Isopropylthieno[2,3-d]pyrimidin-4-amine and similar compounds could involve further exploration of their potential biological activities. For instance, 4-aminopyrrolo[2,3-d]pyrimidines have shown promising antitubercular activity , suggesting potential avenues for future research and development.

Mechanism of Action

Target of Action

The primary target of 5-Isopropylthieno[2,3-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound: interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The inhibition of Cyt-bd by This compound affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion in the bacteria, affecting its survival and reproduction .

Result of Action

The result of the action of This compound is the inhibition of the growth and reproduction of Mycobacterium tuberculosis . By inhibiting the function of Cyt-bd and disrupting the energy metabolism of the bacteria, the compound effectively depletes ATP in the bacteria, leading to its death .

Biochemical Analysis

Biochemical Properties

Thienopyrimidine derivatives, to which this compound belongs, have been demonstrated to have significant and various pharmacological properties . They are known to interact with various enzymes and proteins

Cellular Effects

Thienopyrimidines have been shown to have various biological activities, including anticancer effects . The specific effects of 5-Isopropylthieno[2,3-d]pyrimidin-4-amine on cell function, cell signaling pathways, gene expression, and cellular metabolism need to be investigated.

Molecular Mechanism

Thienopyrimidines have been shown to inhibit various enzymes and pathways

properties

IUPAC Name |

5-propan-2-ylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-5(2)6-3-13-9-7(6)8(10)11-4-12-9/h3-5H,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJTZWRLBWJJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC2=NC=NC(=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B2565892.png)

![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)

![2-((3-Benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl)(cyclopropyl)methylene)malononitrile](/img/structure/B2565899.png)

![tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B2565902.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2565903.png)

![N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2565908.png)